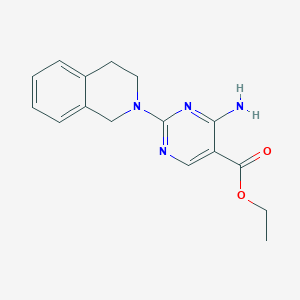

ethyl 4-amino-2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-pyrimidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-amino-2-(3,4-dihydro-2(1H)-isoquinolinyl)-5-pyrimidinecarboxylate is a compound with potential antiallergy and pharmacological activities. It represents a class of compounds that have been explored for various bioactivities, including antiallergic, analgesic, antiviral, antimycotic, and potential antitumor agents.

Synthesis Analysis

The synthesis of this compound involves structural modifications and reactions under specific conditions to enhance its biological activity. Althuis, Moore, and Hess (1979) described the structural modification leading to a new prototype with oral antiallergy activity, emphasizing the importance of a carboxylic acid moiety for activity (Althuis, Moore, & Hess, 1979). Śladowska, Bartoszko-Malik, and Zawisza (1990) discussed the synthesis of new derivatives via condensation and alkylation, highlighting the versatility of synthetic strategies (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic methods, including FTIR, HRESI-MS, 1H- and 13C-NMR, and 2D NMR, as shown in the synthesis and characterization of related dihydrotetrazolopyrimidine derivatives by Suwito, Kurnyawaty, Haq, Abdulloh, and Indriani (2018) (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).

Chemical Reactions and Properties

Chemical reactions, including Lewis acid catalyzed reactions and condensation with isocyanates, play a crucial role in the synthesis and functionalization of pyrimidine derivatives. Lu and Shi (2007) elaborated on the synthesis of pyrrolidine and tetrahydroquinoline derivatives through Lewis acid catalysis (Lu & Shi, 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for understanding the compound's behavior in biological systems. Yang (2009) determined the crystal structure of a related furo[2,3-d]pyrimidine derivative, providing insights into the compound's conformation and potential intermolecular interactions (Yang, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, potential for cyclization, and interactions with biological targets, are critical for the compound's pharmacological potential. Gangjee et al. (2009) explored the synthesis and crystal structure of thieno[2,3-d]pyrimidines as dual inhibitors, showcasing the compound's ability to interact with key enzymes (Gangjee et al., 2009).

科学的研究の応用

Antiallergy Activity

A structural modification leading to the creation of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was described. This new prototype demonstrated significant oral antiallergy activity, showing ten times more potency than disodium cromoglycate in the rat passive cutaneous anaphylaxis test. This points towards its potential as a potent orally active antiallergy agent (Althuis, Moore, & Hess, 1979).

Antitumor and Antibacterial Applications

Synthesis and biological evaluation of pyrido(2,3-d)pyrimidine-carboxylate derivatives have been carried out, where novel derivatives were synthesized and tested for their antibacterial, antifungal, and antitumor activities. These novel compounds showed promising results in preliminary screenings (Shanmugasundaram et al., 2011).

Chemical Synthesis Advances

The compound and related molecules have been central to advancing chemical synthesis techniques, including novel methods for producing a variety of heterocyclic compounds. For instance, microwave-mediated regioselective synthesis under solvent-free conditions was employed to create novel pyrimido[1,2-a]pyrimidines, showcasing an efficient pathway to these heterocycles (Vanden Eynde et al., 2001).

特性

IUPAC Name |

ethyl 4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-2-22-15(21)13-9-18-16(19-14(13)17)20-8-7-11-5-3-4-6-12(11)10-20/h3-6,9H,2,7-8,10H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHBKJZXVCFZGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-ethyl-1H-indol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5501408.png)

![methyl 5-(aminocarbonyl)-2-{[2-cyano-3-(5-methyl-2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5501428.png)

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)

![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)

![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)

![2-[2-(2-chlorophenyl)vinyl]-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5501477.png)

![4-{4-[2-(1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5501493.png)

![4-{[(1-ethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5501495.png)